2-Bromo-3,3-dimethyl-1-phenylbutan-1-one
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Overview
Description
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C12H15BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a phenyl group and a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one typically involves the bromination of 3,3-dimethyl-1-phenyl-1-butanone. One common method is the reaction of 3,3-dimethyl-1-phenyl-1-butanone with bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 3,3-dimethyl-1-phenyl-1-butanol.
Oxidation: Formation of 3,3-dimethyl-1-phenyl-1-butanoic acid.
Scientific Research Applications
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,3-dimethyl-2-butanone: A structurally similar compound with a bromine atom on the second carbon of the butanone structure.
3,3-Dimethyl-1-phenyl-1-butanone: The non-brominated analog of 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one.
2-Bromo-3,3-dimethylbutane: A related compound with a similar brominated structure but lacking the phenyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3,3-dimethyl-1-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSFTIHYUOPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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